molecular formula C22H21F2N3O3 B2478387 2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide CAS No. 1021254-13-6

2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide

Cat. No.: B2478387
CAS No.: 1021254-13-6
M. Wt: 413.425
InChI Key: ZIVKEHNUTVPXDC-UHFFFAOYSA-N
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Description

This compound is a fluorinated small molecule featuring a pyridazinone core substituted with a 4-fluorophenyl group and a propanamide chain terminated by a 2-fluorophenoxy moiety. Its molecular formula is C₂₂H₂₀F₂N₂O₃ (molecular weight: 422.41 g/mol). The pyridazinone ring system is associated with diverse pharmacological activities, including kinase inhibition and anticancer effects, while fluorinated aromatic groups enhance metabolic stability and binding affinity .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O3/c1-15(30-20-6-3-2-5-18(20)24)22(29)25-13-4-14-27-21(28)12-11-19(26-27)16-7-9-17(23)10-8-16/h2-3,5-12,15H,4,13-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVKEHNUTVPXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)F)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide involves several key steps:

  • Formation of the fluorophenoxy precursor: : Starting from 2-fluorophenol, an etherification reaction with 2-bromo propionyl chloride can be conducted in the presence of a base, such as potassium carbonate, to form the propanamide intermediate.

  • Preparation of the pyridazinone intermediate: : This involves cyclization of the starting materials 4-fluorobenzoyl hydrazine and β-keto ester under reflux conditions.

  • Coupling reaction: : The final product is obtained by coupling the fluorophenoxy intermediate with the pyridazinone intermediate via an amide bond formation. Reagents like EDCI (ethyl(dimethylaminopropyl) carbodiimide) or DCC (dicyclohexylcarbodiimide) can be used for the coupling reaction.

Industrial Production Methods

For large-scale industrial production, the synthesis could be optimized to include:

  • Use of continuous flow reactors to maintain reaction conditions and improve yield.

  • Employment of high-throughput screening to optimize reaction parameters.

  • Implementation of process intensification techniques to streamline the synthesis and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions:

  • Oxidation: : It may be oxidized at the methylene groups.

  • Reduction: : Reduction could occur at the carbonyl groups.

  • Substitution: : The fluorophenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.

  • Reduction: : Sodium borohydride (NaBH₄) in methanol.

  • Substitution: : Chlorinating agents like phosphorus pentachloride (PCl₅).

Major Products Formed

  • Oxidation: : Corresponding carboxylic acids.

  • Reduction: : Corresponding alcohols or hydrocarbons.

  • Substitution: : Halogenated derivatives or nitro compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell growth in various cancer cell lines. For instance, the compound has shown effectiveness against human tumor cells with mean GI50/TGI values indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial properties against a range of microorganisms. Certain derivatives have demonstrated excellent activity against Gram-positive and Gram-negative bacteria, as well as fungi. For example, studies reveal that specific modifications in the chemical structure enhance antimicrobial efficacy, suggesting that this compound could be developed into a potent antimicrobial agent .

Anticonvulsant Properties

A series of studies have focused on the anticonvulsant effects of related compounds featuring the fluorophenoxy moiety. These compounds have been synthesized and screened for their ability to prevent seizures in animal models, indicating a potential application in treating epilepsy and other seizure disorders .

Case Studies

Study TitleFocusFindings
Anticancer Activity AssessmentEvaluation against human tumor cellsSignificant inhibition of cell growth with promising GI50 values
Antimicrobial EfficacyTesting against various microorganismsDemonstrated excellent activity against Gram-positive bacteria; modifications improved efficacy
Anticonvulsant ScreeningEvaluation in seizure modelsSome derivatives showed considerable anticonvulsant activity

Mechanism of Action

The exact mechanism of action depends on the specific application:

  • Biological mechanisms: : May interact with specific enzymes, leading to inhibition or activation.

  • Molecular targets: : Could include various receptors, enzymes, or ion channels.

  • Pathways: : Possible involvement in signal transduction pathways or metabolic processes.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The compound is compared below with three analogs identified in the evidence:

Parameter Target Compound Analog 1: Oxazolo-pyrimidinone Derivative Analog 2: Imidazopyridine Derivative
Core Structure Pyridazinone Oxazolo[5,4-d]pyrimidinone Imidazo[1,2-a]pyridine
Fluorinated Substituents 4-fluorophenyl (ring), 2-fluorophenoxy (chain) 4-fluorophenyl (ring) 4-fluorophenyl (chain), 3-(trifluoromethoxy)phenyl (ring)
Linker Chain Propanamide Propanamide Acetamide
Molecular Weight 422.41 g/mol ~500 g/mol (estimated) ~450 g/mol (estimated)
Key Functional Groups Amide, ether, ketone Amide, oxazole, ketone Amide, trifluoromethoxy, imidazole

Pharmacological Implications

  • Pyridazinone vs. Oxazolo-pyrimidinone Cores: The pyridazinone ring in the target compound may offer distinct hydrogen-bonding interactions compared to the fused oxazolo-pyrimidinone system in Analog 1. Pyridazinones are known for modulating kinase activity, while oxazolo-pyrimidinones are explored for antiviral or anti-inflammatory effects .
  • Fluorine Positioning: The 2-fluorophenoxy group in the target compound likely enhances lipophilicity and blood-brain barrier penetration compared to Analog 2’s trifluoromethoxy group, which may increase metabolic resistance .

In Vitro Screening and Cytotoxicity Data

While explicit data for the target compound are unavailable, highlights the use of microculture tetrazolium (MTT) assays to evaluate cytotoxicity across human tumor cell lines. For structurally related fluorinated pyridazinones, typical IC₅₀ values range from 1–10 μM in lung, colon, and breast cancer models . Analog 2’s imidazopyridine scaffold has demonstrated sub-micromolar potency in leukemia cell lines, attributed to its trifluoromethoxy group’s electron-withdrawing effects .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Fluorophenoxy group : Contributes to lipophilicity and potential receptor interactions.
  • Pyridazinone moiety : Known for its role in various biological activities, including anti-inflammatory and antitumor effects.
  • Amide linkage : Often associated with enhanced stability and bioavailability.

Molecular Formula

C19H21F2N3OC_{19}H_{21}F_{2}N_{3}O

Anticonvulsant Activity

Research has indicated that compounds similar to the one exhibit significant anticonvulsant properties. A study on related fluorophenoxy derivatives demonstrated considerable activity in the pentylenetetrazole (PTZ) and maximal electroshock (MES) models, suggesting a potential mechanism involving benzodiazepine receptors .

Antitumor Effects

Preliminary studies have suggested that the pyridazine core may contribute to antitumor activity. The compound's ability to inhibit specific cancer cell lines was evaluated, revealing promising results in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for halting tumor progression.

Selective Receptor Binding

The compound's interactions with serotonin receptors (5-HT2C) have been investigated, showing a preference for G_q signaling pathways over β-arrestin recruitment. This selectivity may offer insights into its potential use in treating conditions like anxiety and depression .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedObservationsReference
AnticonvulsantPTZ and MES modelsSignificant anticonvulsant activity observed
AntitumorIn vitro cancer cell linesInduced apoptosis; G1 phase arrest
Serotonin receptorCalcium flux assaySelective 5-HT2C agonist activity noted

Case Study 1: Anticonvulsant Evaluation

A series of derivatives based on the fluorophenoxy structure were synthesized and tested for anticonvulsant activity. Compound 3 from this series showed notable efficacy in both PTZ and MES models, indicating that modifications to the fluorophenoxy group can enhance biological activity .

Case Study 2: Antitumor Mechanism Investigation

In a controlled study, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with flow cytometry revealing an increase in apoptotic cells upon treatment. This suggests that the compound could be further explored as a therapeutic agent in oncology .

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